![molecular formula C18H16N2O2 B12578376 3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine CAS No. 642084-39-7](/img/structure/B12578376.png)
3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine is an organic compound characterized by the presence of two pyridine rings connected by a 1,3-phenylenebis(methyleneoxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine typically involves the reaction of 3-hydroxypyridine with 1,3-bis(bromomethyl)benzene under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the pyridine react with the bromomethyl groups of the benzene derivative, forming the desired dipyridine compound.
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine rings.
Reduction: Reduced forms of the pyridine rings.
Substitution: Substituted pyridine derivatives depending on the substituent used.
科学的研究の応用
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dimethyl 3,3’-[1,3-phenylenebis(oxy)]dipropanoate: Similar structure with ester groups instead of pyridine rings.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains carboxylic acid groups instead of pyridine rings.
Uniqueness
3,3’-[1,3-Phenylenebis(methyleneoxy)]dipyridine is unique due to the presence of pyridine rings, which confer specific chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
642084-39-7 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
3-[[3-(pyridin-3-yloxymethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C18H16N2O2/c1-4-15(13-21-17-6-2-8-19-11-17)10-16(5-1)14-22-18-7-3-9-20-12-18/h1-12H,13-14H2 |
InChIキー |
XOFIPRBWQXTWBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)COC2=CN=CC=C2)COC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


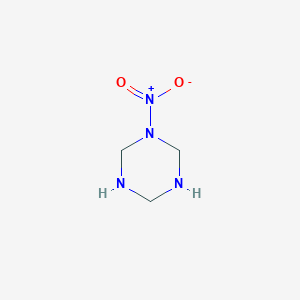
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
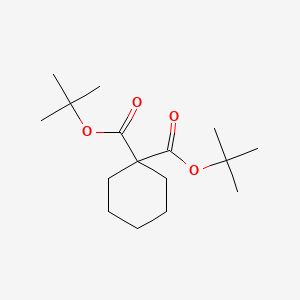
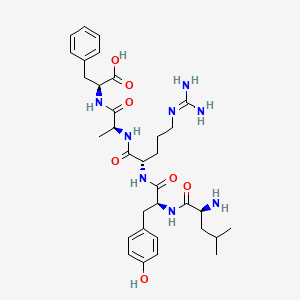
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)

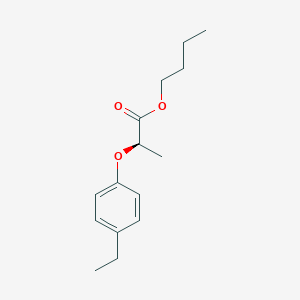
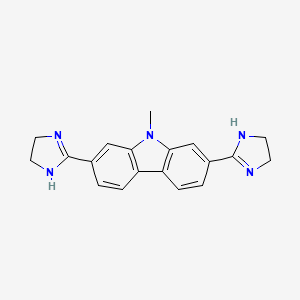
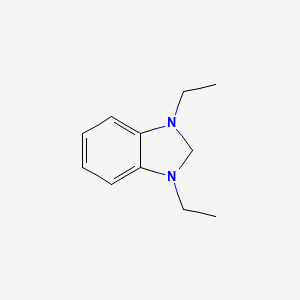
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
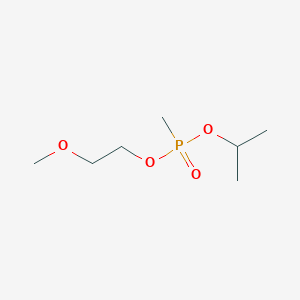
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)
